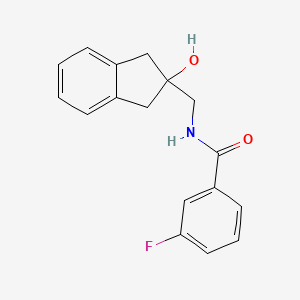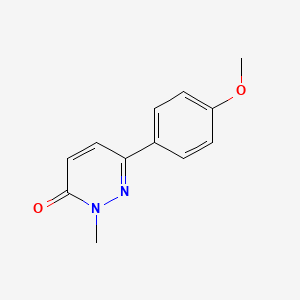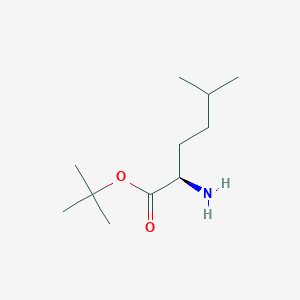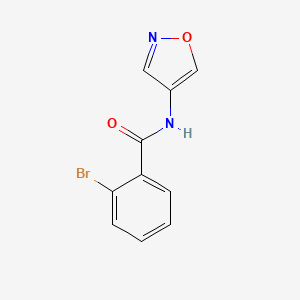
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 588696-19-9 . It has a molecular weight of 304.78 . The IUPAC name for this compound is 7-chloro-8-methyl-2-(1H-1lambda3-thiophen-2-yl)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7,20H,1H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H10ClNO2S . It is stored at a temperature of 28 C .Applications De Recherche Scientifique
Antibacterial Applications
Research indicates that derivatives of 4-oxoquinoline-3-carboxylic acids, similar in structure to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria. These studies highlight the compound's potential as a foundational structure for developing new antibacterial agents. For instance, certain synthesized compounds exhibited highly potent antibacterial activity, suggesting the importance of the quinoline-3-carboxylic acid moiety in the antibacterial efficacy of these molecules (Miyamoto et al., 1990).
Interaction with DNA
Another study explored the synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, which are structurally related to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, and their interaction with DNA. This research demonstrated that these compounds bind strongly to DNA, causing significant shifts in the absorption spectrum and increasing the melting temperature of DNA. Such interactions are crucial for understanding the potential of these compounds in drug design and development, especially for targeting specific DNA sequences or structures (Naik et al., 2006).
Photodegradation Studies
Photodegradation studies of quinolinecarboxylic herbicides, closely related to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, in aqueous systems have been conducted to understand the environmental fate of these compounds. These studies reveal that certain quinolinecarboxylic acids degrade rapidly under UV light, primarily through decarboxylation reactions. This research is significant for assessing the environmental impact and degradation pathways of such compounds, potentially guiding the development of more environmentally friendly herbicides (Pinna & Pusino, 2012).
Photolabile Protecting Groups
Research on 8-bromo-7-hydroxyquinoline as a photolabile protecting group for carboxylic acids demonstrates the utility of quinoline derivatives in the field of photochemistry. These compounds offer higher quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making them valuable tools for the controlled release of bioactive molecules in response to light (Fedoryak & Dore, 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBUPYABFYLKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2737281.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)
![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2737293.png)
![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)